molecular formula C4H4BrN3O2 B7725563 4-bromo-5-methyl-3-nitro-1H-pyrazole

4-bromo-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B7725563
M. Wt: 206.00 g/mol
InChI Key: LJUWTSNDTLVFEK-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its bromine, methyl, and nitro substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Chemical Reactions Analysis

4-Bromo-5-methyl-3-nitro-1H-pyrazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, reducing agents like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-5-methyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the bromine and methyl groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Bromo-5-methyl-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    4-Bromo-3-nitro-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and biological activity.

    5-Methyl-3-nitro-1H-pyrazole:

    4-Bromo-5-methyl-1H-pyrazole:

The presence of the bromine, methyl, and nitro groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

IUPAC Name

4-bromo-5-methyl-3-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUWTSNDTLVFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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